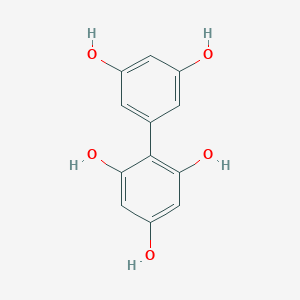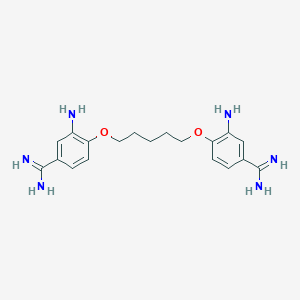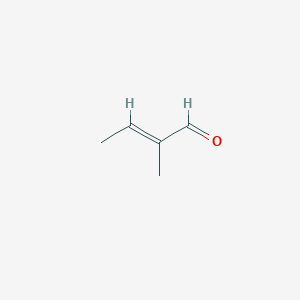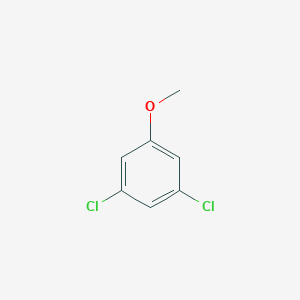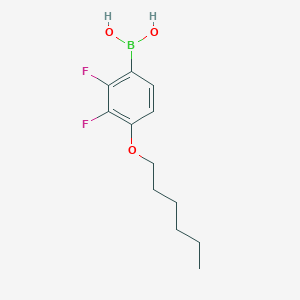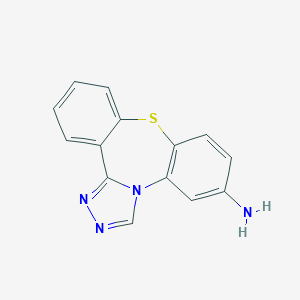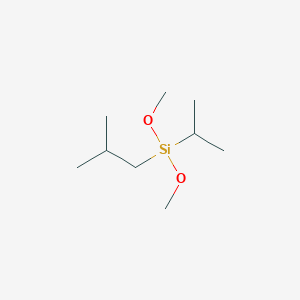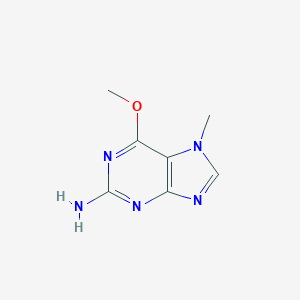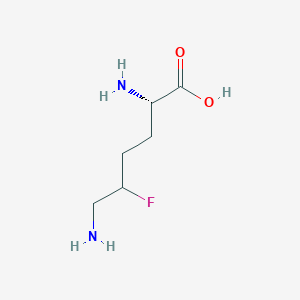
(2S)-2,6-diamino-5-fluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-diamino-5-fluorohexanoic acid, also known as 5-Fluoroornithine, is a non-proteinogenic amino acid. It is an analog of L-ornithine, an amino acid involved in the urea cycle and polyamine biosynthesis. 5-Fluoroornithine has been found to be a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of (2S)-2,6-diamino-5-fluorohexanoic acidthine involves the inhibition of ODC, which is a pyridoxal-5'-phosphate-dependent enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, (2S)-2,6-diamino-5-fluorohexanoic acidthine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-2,6-diamino-5-fluorohexanoic acidthine have been extensively studied. It has been found to be a potent inhibitor of ODC, which is a key enzyme in polyamine biosynthesis. By inhibiting ODC, (2S)-2,6-diamino-5-fluorohexanoic acidthine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation. This has been found to be particularly effective against cancer cells, which are known to have high levels of polyamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2,6-diamino-5-fluorohexanoic acidthine in lab experiments include its potency as an inhibitor of ODC and its specificity for polyamine biosynthesis. However, one limitation of using (2S)-2,6-diamino-5-fluorohexanoic acidthine is that it may not be effective against all types of cancer cells. Additionally, the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine may have off-target effects on other enzymes involved in amino acid metabolism.
Direcciones Futuras
There are several future directions for the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine in scientific research. One potential area of research is the development of new formulations of (2S)-2,6-diamino-5-fluorohexanoic acidthine that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to (2S)-2,6-diamino-5-fluorohexanoic acidthine. Additionally, the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the synthesis of (2S)-2,6-diamino-5-fluorohexanoic acidthine may lead to improved yields and purity.
Métodos De Síntesis
The synthesis of (2S)-2,6-diamino-5-fluorohexanoic acidthine can be achieved through various methods. One method involves the reaction of L-ornithine with 5-fluoropyridoxal-5'-phosphate (5-F-P5P) in the presence of pyridoxal-5'-phosphate (P5P) as a catalyst. This method has been reported to yield high purity and good yields of (2S)-2,6-diamino-5-fluorohexanoic acidthine.
Aplicaciones Científicas De Investigación
(2S)-2,6-diamino-5-fluorohexanoic acidthine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of ODC, which is a key enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. Therefore, (2S)-2,6-diamino-5-fluorohexanoic acidthine has been investigated as a potential anticancer agent.
Propiedades
Número CAS |
118021-33-3 |
|---|---|
Nombre del producto |
(2S)-2,6-diamino-5-fluorohexanoic acid |
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
Clave InChI |
HILHCIBEZCWKBD-AKGZTFGVSA-N |
SMILES isomérico |
C(CC(CN)F)[C@@H](C(=O)O)N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)F |
Sinónimos |
L-Lysine, 5-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



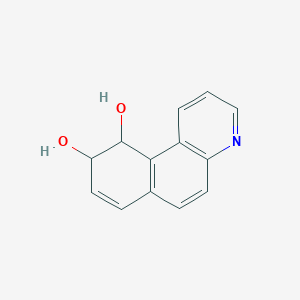
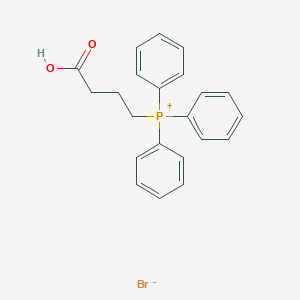

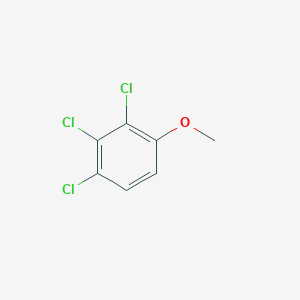
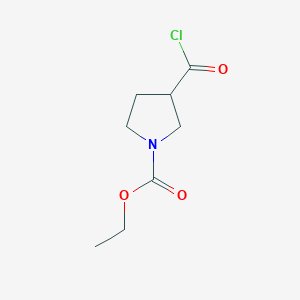
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
